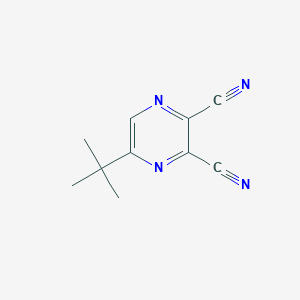

5-(Tert-butyl)pyrazine-2,3-dicarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-10(2,3)9-6-13-7(4-11)8(5-12)14-9/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBXBPQXFZRCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356288 | |

| Record name | 5-(tert-butyl)pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51440-69-8 | |

| Record name | 5-(tert-butyl)pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrazine 2,3 Dicarbonitrile Scaffolds in Contemporary Organic Chemistry and Materials Science

The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in a vast array of chemical compounds. mdpi.com When substituted with two nitrile (-CN) groups at the 2 and 3 positions, it forms the pyrazine-2,3-dicarbonitrile (B77751) scaffold, a highly versatile and reactive building block. sigmaaldrich.com

These scaffolds are crucial intermediates in the synthesis of a wide range of functional molecules. nih.gov Their importance stems from several key features:

Reactive Nitrile Groups: The electron-withdrawing nature of the pyrazine ring enhances the reactivity of the nitrile groups, making them susceptible to various chemical transformations. This reactivity is exploited in cyclotetramerization reactions to form complex macrocycles like phthalocyanine (B1677752) and porphyrazine analogues. These larger structures possess unique photophysical and electrochemical properties, making them suitable for applications in dyes, pigments, and electronic materials. nih.gov

Versatile Condensation Chemistry: Pyrazine-2,3-dicarbonitrile derivatives are typically synthesized through the condensation of diaminomaleonitrile (B72808) (DAMN) with α-dicarbonyl compounds. nih.govnih.gov This method allows for the introduction of various substituents onto the pyrazine ring, systematically tuning the resulting molecule's electronic and physical properties.

Applications in Materials Science: The unique molecular structure of pyrazine-2,3-dicarbonitrile has led to its use in creating advanced materials. For instance, it has been investigated as a highly effective crosslinking unit in polymer chemistry. Studies have shown that it exhibits greater reactivity than traditional crosslinkers like phthalonitrile, leading to the formation of thermally stable polymers. nih.gov Furthermore, pyrazine-based structures are integral to the development of materials for organic light-emitting diodes (OLEDs) and solar cells. nih.govrsc.org

Foundation for Biologically Active Molecules: The broader pyrazine framework is found in numerous pharmaceuticals and biologically active compounds. mdpi.com Derivatives are used in anticancer agents, antibacterial drugs like pyrazinamide, and as flavoring agents. nih.govresearchgate.net This biological relevance provides a strong impetus for the continued exploration of new synthetic routes and derivatives based on the pyrazine scaffold.

An Overview of 5 Tert Butyl Pyrazine 2,3 Dicarbonitrile S Role in Modern Chemical Synthesis and Functional Materials Development

Within the family of pyrazine-2,3-dicarbonitrile (B77751) derivatives, 5-(tert-butyl)pyrazine-2,3-dicarbonitrile is a compound of specific interest. The presence of the bulky tert-butyl group significantly influences its solubility, reactivity, and solid-state packing, making it a valuable subject of study.

The synthesis of this compound is well-established and demonstrates the modularity of pyrazine (B50134) chemistry. It is prepared through the reaction of 3,3-Dimethyl-2-oxobutanal with diaminomaleonitrile (B72808). chemicalbook.com This reaction is a classic condensation that forms the pyrazine ring.

The primary role of this compound in research is as a specialized building block. The tert-butyl substituent provides steric hindrance, which can be used to control the regioselectivity of subsequent reactions. Moreover, it enhances the solubility of the molecule in organic solvents, which is a significant advantage in many synthetic procedures and material processing applications. While specific applications in functional materials are still an area of active research, its structural similarity to other pyrazine-dicarbonitriles used in polymers and macrocycles suggests its potential as a precursor for:

Soluble Phthalocyanine (B1677752) Analogues: The tert-butyl groups can prevent the aggregation that often plagues larger macrocyclic compounds, improving their processability for use in thin-film electronics or as soluble catalysts.

Modified Polymers: Incorporating this molecule into a polymer backbone could impart specific thermal or mechanical properties due to the bulky side group.

Precursors for Medicinal Chemistry: As a substituted pyrazine, it serves as a potential starting point for the synthesis of more complex molecules with potential biological activity, following the established importance of the pyrazine scaffold in drug discovery. mdpi.com

Below is a table detailing the key properties of the compounds central to this discussion.

| Property | This compound | Pyrazine-2,3-dicarbonitrile | Diaminomaleonitrile |

| CAS Number | 51440-69-8 chemicalbook.com | 13481-25-9 sigmaaldrich.com | 1187-42-4 |

| Molecular Formula | C₁₀H₁₀N₄ chemicalbook.com | C₆H₂N₄ sigmaaldrich.com | C₄H₄N₄ |

| Molecular Weight | 186.21 g/mol chemicalbook.com | 130.11 g/mol sigmaaldrich.com | 108.09 g/mol |

| Appearance | Solid | Solid | Solid |

| Melting Point | Not specified | 131-133 °C sigmaaldrich.com | 182-185 °C |

Data sourced from publicly available chemical databases and research articles.

Scope and Academic Research Focus of the Outline

Classical and Contemporary Approaches to Pyrazine-2,3-dicarbonitrile Core Synthesis

The foundational pyrazine-2,3-dicarbonitrile structure can be assembled through several established and modern synthetic routes.

A primary and long-standing method for constructing the pyrazine-2,3-dicarbonitrile core is the condensation reaction between 2,3-diaminomaleonitrile (DAMN) and a 1,2-dicarbonyl compound, often an α-diketone. nih.gov This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine (B50134) system. researchgate.net

The versatility of this method allows for the synthesis of various substituted pyrazines by simply changing the α-diketone. For instance, the reaction of diaminomaleonitrile (B72808) with biacetyl yields 5,6-dimethylpyrazine-2,3-dicarbonitrile. nih.gov To obtain the tert-butyl substituted analog, the corresponding α-diketone, 1,1-di-tert-butyl-1,2-ethanedione (pivalil), would be the required starting material. The general scheme for this reaction is a cornerstone in pyrazine chemistry. researchgate.net

Table 1: Examples of Pyrazine-2,3-dicarbonitrile Synthesis via Condensation

| α-Diketone | Resulting Pyrazine Derivative | Reference |

|---|---|---|

| Biacetyl | 5,6-Dimethylpyrazine-2,3-dicarbonitrile | nih.gov |

| Benzil | 5,6-Diphenylpyrazine-2,3-dicarbonitrile |

This table is generated based on established chemical principles and specific examples found in the literature.

An alternative to building the ring from acyclic precursors is to introduce the dicarbonitrile functionality onto a pre-existing pyrazine ring. This can be achieved through methods like the cyanation of halogenated pyrazines. For example, a synthetic route involving the palladium-catalyzed cyanation of a dihalopyrazine can yield the desired dicarbonitrile core. mdpi.com This approach is particularly useful when the desired substitution pattern on the pyrazine ring is more easily accessible than the corresponding α-diketone.

Targeted Synthesis of this compound and its Derivatives

The direct synthesis of this compound can be approached by introducing the tert-butyl group onto a functionalized pyrazine-2,3-dicarbonitrile core.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings like pyrazine. youtube.comnih.gov The presence of two electron-withdrawing nitrile groups on the pyrazine ring activates it towards nucleophilic attack. nih.govchemrxiv.org A common strategy involves the reaction of a halopyrazine-2,3-dicarbonitrile, such as 5-chloropyrazine-2,3-dicarbonitrile, with a tert-butyl nucleophile.

The mechanism typically involves the addition of the nucleophile to the carbon bearing the leaving group (e.g., a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product. youtube.comnih.gov The tert-butyl group can be introduced using organometallic reagents like tert-butyllithium (B1211817) or a tert-butyl Grignard reagent.

Aminodehalogenation is a specific type of nucleophilic aromatic substitution where an amine displaces a halogen atom on an aromatic ring. This reaction is highly relevant for the synthesis of aminopyrazine derivatives, which are valuable precursors for further functionalization. For instance, reacting a 5-halopyrazine-2,3-dicarbonitrile with various amines can lead to a diverse library of 5-aminopyrazine-2,3-dicarbonitrile (B12928851) derivatives. These reactions are often catalyzed or promoted by a base. The resulting amino group can be further modified, making this a versatile strategy for creating analogs of the target compound.

Table 2: Functionalization of Halopyrazines

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution | tert-Butyllithium | 5-(tert-butyl)pyrazine |

This table illustrates general reaction types for the functionalization of halopyrazines.

Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Diversification

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions can be applied to a pre-formed this compound scaffold that has a suitable handle, such as a halogen atom, at another position on the ring.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For example, a 6-halo-5-(tert-butyl)pyrazine-2,3-dicarbonitrile could be coupled with various aryl or vinyl boronic acids to introduce a wide range of substituents. mdpi.com

Stille Coupling: This involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.

Heck Coupling: This reaction forms a carbon-carbon bond between an organic halide and an alkene, catalyzed by a palladium catalyst.

Negishi Coupling: This method utilizes an organozinc reagent to couple with an organic halide, typically with a palladium or nickel catalyst. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various amino groups onto the pyrazine ring.

These cross-coupling strategies provide a modular approach to diversifying the periphery of the this compound molecule, enabling the synthesis of a vast array of structural analogs for various research applications. researchgate.net

Suzuki-Miyaura Coupling Methodologies for Arylation

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org This method is extensively used in the synthesis of aryl-substituted pyrazines due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govnih.gov

In a typical Suzuki-Miyaura coupling, a halogenated pyrazine derivative, such as 2,5-dibromopyrazine, is reacted with an arylboronic acid in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), and a base. mdpi.com This approach has been successfully employed to synthesize a variety of aryl-substituted pyrazines, including key intermediates for pharmaceuticals. mdpi.com For instance, the synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through a double Suzuki-Miyaura coupling. mdpi.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent system. youtube.com Research has shown that cesium carbonate as a base in a dioxane/water solvent mixture can be effective. nih.gov The reaction is generally carried out under an inert atmosphere to prevent degradation of the catalyst. youtube.com

Table 1: Examples of Suzuki-Miyaura Coupling for Pyrazine Arylation

| Halogenated Pyrazine | Arylboronic Acid | Catalyst | Base | Product | Yield | Reference |

| 2,5-Dibromopyrazine | 3-Borylindole | Pd(PPh₃)₄ | - | Pyrazine bisindole | 69% | mdpi.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28% | nih.gov |

| 4-Bromopyrrole (SEM-protected) | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Aryl-substituted pyrrole | Moderate to excellent | nih.gov |

Sonogashira Coupling Approaches for Alkynylation

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com The mild reaction conditions make it suitable for the synthesis of complex molecules. wikipedia.org

This methodology allows for the introduction of alkyne functionalities onto the pyrazine ring system. The reaction involves two interconnected catalytic cycles, one for palladium and one for copper, which operate simultaneously. youtube.com The versatility of the Sonogashira reaction has led to its use in the synthesis of various compounds, including pharmaceuticals. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed that can be performed in aqueous media. organic-chemistry.org

Table 2: Key Features of Sonogashira Coupling

| Feature | Description | Reference |

| Reaction Type | Palladium-catalyzed cross-coupling | wikipedia.org |

| Reactants | Terminal alkyne and aryl/vinyl halide | organic-chemistry.org |

| Catalyst System | Palladium catalyst and Copper(I) co-catalyst | organic-chemistry.org |

| Base | Typically an amine, such as diethylamine (B46881) or triethylamine | wikipedia.org |

| Conditions | Generally mild, can be run at room temperature | wikipedia.org |

Heck Coupling Protocols for Olefination

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed chemical reaction between an unsaturated halide or triflate and an alkene to create a substituted alkene. wikipedia.org This reaction is a cornerstone of carbon-carbon bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org It is particularly useful for the olefination of pyrazine cores.

The Heck reaction demonstrates excellent stereoselectivity, typically yielding the trans product. organic-chemistry.org The reaction is tolerant of a wide range of functional groups on the alkene component, although more substituted olefins can react more slowly. youtube.com While aryl chlorides can be challenging substrates due to their slower reactivity, aryl bromides, iodides, and triflates are well-suited. youtube.com The catalyst is often generated in situ from precursors like palladium(II) acetate. youtube.com Intramolecular versions of the Heck reaction are also highly efficient and offer enhanced regioselectivity and stereoselectivity. libretexts.org

Table 3: General Aspects of the Heck Reaction

| Aspect | Description | Reference |

| Reactants | Unsaturated halide/triflate and an alkene | wikipedia.org |

| Catalyst | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | youtube.com |

| Base | Required for catalyst regeneration | wikipedia.org |

| Stereoselectivity | Predominantly trans isomers | organic-chemistry.org |

| Substrate Scope | Wide functional group tolerance on the alkene | youtube.com |

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. biointerfaceresearch.com Several one-pot methodologies have been developed for the synthesis of highly substituted pyrazine-2,3-dicarbonitrile derivatives.

One such method involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile (DAMN). nih.gov This approach yields 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles in moderate to good yields. nih.gov The reaction proceeds through the formation of an imidoyl chloride intermediate, which then reacts with DAMN, undergoes cyclization, and subsequent dehydration to afford the final pyrazine product. nih.gov Microwave-assisted one-pot syntheses have also been reported, for example, in the preparation of metallopyrazinoporphyrazines from 2,3-diaminomaleonitrile, 1,2-dicarbonyl compounds, metal salts, and urea. scispace.com

Directed Ortho-Metalation and Related Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. baranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org

For pyrazine systems, which are inherently electron-deficient and thus prone to nucleophilic attack, DoM provides a means for controlled functionalization. acs.orgresearchgate.net Directing groups such as tert-butoxycarbonyl-protected amines and neopentyl glycol acetals have been successfully used to direct the metalation of pyrazine rings. acs.org This strategy circumvents the difficulties associated with electrophilic substitution on the electron-poor pyrazine nucleus. acs.org The use of hindered amide bases like TMPMgCl·LiCl has proven effective for the directed metalation of electron-poor heteroarenes. harvard.edu

Post-Synthetic Modification and Derivatization Routes for Tailored Structures

Post-synthetic modification (PSM) offers a valuable strategy for introducing functional diversity into existing molecular frameworks. This approach allows for the chemical alteration of a pre-synthesized core structure, enabling the creation of a library of derivatives with tailored properties.

In the context of pyrazine-containing structures, PSM can be used to introduce various substituents after the initial synthesis of the pyrazine ring. For example, a synthesized pyrazine derivative can undergo further reactions, such as nucleophilic aromatic substitution (SNAr), to introduce new functional groups. mdpi.com This has been demonstrated in the modification of meso-pentafluorophenyl groups on a rosarrin core, a type of hexaphyrin. mdpi.com Additionally, functional groups on the pyrazine ring or its substituents can be manipulated. For instance, a synthesized pyrazine-2,3-dicarbonitrile can be further derivatized by targeting the cyano groups or other reactive sites on the molecule. This allows for the fine-tuning of the electronic and steric properties of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum would be expected to show distinct signals corresponding to the protons of the tert-butyl group and the aromatic proton on the pyrazine ring. The tert-butyl group would likely appear as a singlet, integrating to nine protons, due to the absence of adjacent protons. The single proton on the pyrazine ring would also be expected to appear as a singlet. The chemical shifts of these signals would provide insight into the electronic environment of the protons.

Despite the utility of this technique, specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), for this compound are not available in the reviewed literature.

Hypothetical ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| (CH₃)₃C- | ~1.4 | Singlet (s) |

| Pyrazine-H | ~8.9 | Singlet (s) |

Note: This table is based on theoretical predictions and not on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbons of the tert-butyl group, the pyrazine ring, and the two nitrile groups. The chemical shifts of these carbon atoms would be indicative of their hybridization and chemical environment.

A search of scientific databases did not yield any experimental ¹³C NMR data for this compound.

Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| -C (CH₃)₃ | ~38 |

| -C(C H₃)₃ | ~30 |

| C -CN | ~130-145 |

| C -C(CH₃)₃ | ~160-170 |

| C H | ~150-155 |

| -C N | ~115-120 |

Note: This table is based on theoretical predictions and not on experimental data.

Multidimensional NMR Techniques (e.g., NOESY) for Conformational Analysis and Isomerism

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the spatial proximity of atoms within a molecule. For this compound, a NOESY experiment could confirm the through-space correlation between the protons of the tert-butyl group and the adjacent proton on the pyrazine ring, providing definitive evidence for their relative positions. This would be particularly useful in confirming the isomeric structure.

No published studies employing multidimensional NMR techniques for the conformational analysis of this compound were found.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the tert-butyl group, the C=N and C=C stretching vibrations of the pyrazine ring, and the distinctive C≡N stretching of the nitrile functional groups. The presence of a strong, sharp peak around 2220-2260 cm⁻¹ would be a clear indicator of the nitrile groups.

Specific experimental IR spectra for this compound are not documented in the available literature.

Anticipated IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H (aliphatic) | 2850-3000 |

| C≡N (nitrile) | 2220-2260 |

| C=N, C=C (aromatic ring) | 1400-1600 |

Note: This table is based on general spectroscopic principles and not on experimental data.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be effectively used to study the symmetric vibrations of the pyrazine ring and the C-C bonds of the tert-butyl group. The nitrile stretch is also typically Raman active.

There are no available Raman spectroscopy studies for this compound in the reviewed scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and investigating the fragmentation patterns of organic compounds.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

When a molecule is subjected to EI-MS, it can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule. For pyrazine derivatives, common fragmentation involves the cleavage of bonds adjacent to the pyrazine ring. For instance, in alkyl-substituted pyrazines, the loss of alkyl groups is a typical fragmentation pathway. libretexts.orgchemguide.co.uk The fragmentation of pyrazine compounds can result in clusters of peaks that are 14 mass units apart, which corresponds to the sequential loss of (CH₂)nCH₃ fragments. libretexts.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique particularly useful for analyzing larger or more fragile molecules that might excessively fragment under EI-MS. shimadzu.com In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. shimadzu.com This technique is well-suited for obtaining the absolute molecular weight of compounds. youtube.com

For the analysis of pyrazine derivatives, various matrices can be employed, with trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) being a versatile option suitable for a range of polymers. frontiersin.org The choice of cationization reagent is also crucial, with different polymers showing preferences for reagents like sodium iodide or silver trifluoroacetate. frontiersin.org MALDI-MS has been successfully used to characterize complex pyrazine-containing structures, such as porphyrazine analogues. researchgate.net The resulting spectrum typically shows a strong molecular ion peak, which is invaluable for confirming the molecular weight of the synthesized compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Bond Lengths, Angles, and Molecular Geometry

Single crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. For pyrazine derivatives, these studies reveal key geometric parameters. For example, in the related compound 5,6-diphenylpyrazine-2,3-dicarbonitrile, the C≡N bond lengths are approximately 1.138 Å. nih.gov The pyrazine ring itself is planar, as are attached aromatic rings. nih.gov

Below is a table of representative bond lengths and angles that might be expected for this compound, based on data from similar structures.

| Bond/Angle | Typical Value (Å or °) |

| C-C (ring) | ~1.39 - 1.41 |

| C-N (ring) | ~1.33 - 1.34 |

| C-C (cyano) | ~1.44 - 1.45 |

| C≡N | ~1.14 - 1.15 |

| C-C (tert-butyl) | ~1.54 |

| C-N-C (angle) | ~116 - 117 |

| N-C-C (angle) | ~121 - 122 |

| C-C-C (angle) | ~120 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. For aromatic and heteroaromatic systems like this compound, π-π stacking interactions are particularly significant. acs.orgnih.gov These interactions occur between the electron clouds of adjacent pyrazine rings, contributing to the stability of the crystal structure. acs.orgrsc.orgresearchgate.net

In the crystal structure of 5,6-diphenylpyrazine-2,3-dicarbonitrile, weak π-π contacts are observed between the pyrazine and phenyl rings, with a centroid-centroid distance of 3.813 Å, which helps to stabilize the structure. nih.gov The molecules in the crystal are stacked along a specific crystallographic axis. nih.gov The presence of bulky tert-butyl groups can influence the efficiency of this stacking. acs.org While hydrogen bonds are not expected to be the dominant intermolecular force for this compound due to the absence of traditional hydrogen bond donors, weak C-H···N interactions may still play a role in the crystal packing.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and its resulting optical properties.

The electronic absorption spectrum of pyrazine and its derivatives is characterized by transitions involving π and non-bonding (n) electrons. Pyrazine itself exhibits a weak n→π* transition in the near-UV region and a stronger π→π* transition at shorter wavelengths. nih.gov Upon photoexcitation, pyrazine can undergo rapid internal conversion between excited states. nih.gov

For substituted pyrazines, the position and intensity of these absorption bands can be shifted. The introduction of electron-withdrawing nitrile groups and an electron-donating tert-butyl group to the pyrazine ring in this compound is expected to influence its electronic structure. This can lead to intramolecular charge transfer (ICT) character in the electronic transitions. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of this compound

The comprehensive characterization of novel compounds is fundamental to understanding their structure-property relationships. For this compound, a molecule of interest in materials science, advanced analytical techniques provide critical insights into its electronic and photophysical behavior. This article focuses on the detailed spectroscopic and crystallographic analysis of this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Characterization Techniques

The electronic properties and excited-state dynamics of this compound are primarily investigated through Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide valuable data on light absorption, electronic transitions, and emissive properties.

The UV-Vis absorption spectrum of a compound reveals information about the electronic transitions from the ground state to various excited states. For the class of pyrazine-2,3-dicarbonitrile derivatives, the absorption profiles are characterized by multiple bands in the ultraviolet and visible regions. While specific spectral data for this compound is not extensively detailed in the reviewed literature, the general class of 5-amino-6-aryl/alkylpyrazine-2,3-dicarbonitriles exhibits consistent spectral features.

Studies on these related compounds show characteristic absorption peaks (λmax) at approximately 267 nm, 303 nm, and 373 nm. nih.gov These absorptions are attributed to π → π* and n → π* transitions within the pyrazine-dicarbonitrile chromophore. The position and intensity of these bands can be influenced by the nature of the substituents on the pyrazine ring.

Table 1: General UV-Vis Absorption Data for Substituted Pyrazine-2,3-dicarbonitriles

| Compound Class | Absorption Maxima (λmax) |

| 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | ~267 nm, ~303 nm, ~373 nm nih.gov |

Note: Specific molar absorptivity (ε) values for this compound are not available in the cited literature.

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule from its excited singlet state. The pyrazine-2,3-dicarbonitrile scaffold is a component of various fluorescent materials. nih.gov The introduction of different substituents onto the pyrazine ring can significantly modulate the fluorescence properties, including emission wavelength and intensity.

Derivatives of pyrazine-2,3-dicarbonitrile are recognized for their potential as electroluminescent materials, often exhibiting strong fluorescence. nih.gov However, specific data regarding the fluorescence emission maxima (λem) and, critically, the fluorescence quantum yield (ΦF) for this compound are not found in the currently available literature. The quantum yield is a crucial parameter that quantifies the efficiency of the fluorescence process. For related systems, such as pyrazine-fused tetrazapentalenes, blue fluorescence has been observed with emission maxima in the range of 416-426 nm. nih.gov

Further research is required to determine the specific photoluminescence characteristics and quantum efficiency of this compound to fully assess its potential for applications in optoelectronic devices.

Computational Chemistry and Theoretical Investigations of Electronic Structure

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For derivatives of pyrazine (B50134), DFT methods have been successfully employed to explore their molecular and electronic properties. researchgate.netbohrium.comnih.gov

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-31G* or larger), the bond lengths, bond angles, and dihedral angles of 5-(Tert-butyl)pyrazine-2,3-dicarbonitrile can be theoretically determined. chemrxiv.orgijcce.ac.ir For instance, in a related compound, 5,6-diphenylpyrazine-2,3-dicarbonitrile, the bond lengths of the cyano groups (C≡N) were found to be approximately 1.138 Å. researchgate.net Similar calculations for this compound would yield precise values for its unique structure.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. researchgate.net For example, in pyrazine-2-carboxamide derivatives, the theoretical vibrational frequencies calculated by DFT have shown good correlation with experimental data. researchgate.net

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C-C (pyrazine ring) | ~ 1.39 - 1.40 Å |

| Bond Length | C-N (pyrazine ring) | ~ 1.33 - 1.34 Å |

| Bond Length | C-C (tert-butyl) | ~ 1.54 Å |

| Bond Length | C-C (cyano) | ~ 1.45 Å |

| Bond Length | C≡N (cyano) | ~ 1.15 Å |

| Bond Angle | N-C-C (pyrazine ring) | ~ 122° |

| Bond Angle | C-N-C (pyrazine ring) | ~ 117° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and its ability to undergo electronic excitation. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies that the molecule can be easily excited, which is relevant for its potential applications in areas like organic electronics. DFT calculations are a primary tool for determining the energies of these orbitals. thegoodscentscompany.com

Prediction of Electronic Energy Levels and Reduction Potentials

Theoretical calculations can predict the electronic energy levels of this compound, including the energies of its molecular orbitals. These calculations are crucial for understanding its electrochemical behavior. The LUMO energy, in particular, is directly related to the electron affinity and can be used to estimate the reduction potential of the molecule. A lower LUMO energy suggests that the molecule is more easily reduced. QSAR studies on similar pyrazine derivatives have shown that the LUMO energy is a significant descriptor in correlating with biological activity, which is often linked to the molecule's redox properties. nih.gov

Theoretical Modeling of Charge Transfer (CT) and Intramolecular Charge Transfer (ICT) Characteristics

The presence of both an electron-donating group (the tert-butyl group) and strong electron-withdrawing groups (the dicarbonitrile moiety) on the pyrazine ring suggests that this compound may exhibit interesting charge transfer characteristics. Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the donor part of the molecule to an orbital centered on the acceptor part, leading to an Intramolecular Charge Transfer (ICT) state. nih.gov

Theoretical modeling can map the electron density distribution in both the ground and excited states to visualize this charge separation. Time-Dependent DFT (TD-DFT) is a common method used to study excited states and can provide insights into the nature and energy of ICT transitions. ijcce.ac.ir The solvent environment can significantly influence ICT, and computational models can simulate these effects, providing a more complete picture of the molecule's photophysical behavior.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental measurements. ijcce.ac.ir For this compound, TD-DFT can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. thegoodscentscompany.com These theoretical spectra can be compared with experimental UV-Vis spectra to confirm the accuracy of the computational model and to aid in the assignment of electronic transitions.

Similarly, as mentioned earlier, the calculation of vibrational frequencies allows for the prediction of IR and Raman spectra. The agreement between theoretical and experimental spectra serves as a benchmark for the quality of the computational approach. chemrxiv.org

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table is a template demonstrating how computational data would be compared. Specific data for the target compound is not available.)

| Spectroscopic Parameter | Computational Prediction | Experimental Value |

|---|---|---|

| λmax (UV-Vis) | [Value] nm | [Value] nm |

| Vibrational Frequency (C≡N stretch) | [Value] cm⁻¹ | [Value] cm⁻¹ |

| Vibrational Frequency (C-H stretch) | [Value] cm⁻¹ | [Value] cm⁻¹ |

Theoretical Basis for Tailoring Photoredox Activity and Other Electronic Properties

The insights gained from computational studies provide a theoretical foundation for the rational design of new molecules with tailored properties. For instance, by understanding how the electronic structure of this compound is influenced by its substituent groups, it becomes possible to predict how modifications to the molecule would affect its properties.

For photoredox catalysis, the HOMO and LUMO energy levels are paramount. Theoretical calculations can guide the modification of the pyrazine core or the substituents to tune these energy levels to match the redox potentials of specific substrates. For example, introducing stronger electron-donating or -withdrawing groups would be expected to shift the HOMO and LUMO energies, thereby altering the molecule's photoredox window. This in-silico design process can significantly accelerate the discovery of novel pyrazine derivatives with enhanced photoredox activity or other desirable electronic properties for various applications. researchgate.net

Coordination Chemistry and Supramolecular Assembly Applications

Design Principles for Pyrazine-2,3-dicarbonitrile-Based Ligands

The design of ligands based on the pyrazine-2,3-dicarbonitrile (B77751) framework is guided by several key principles aimed at dictating the structure and properties of the resulting metal complexes and coordination polymers. The pyrazine (B50134) ring itself offers two nitrogen atoms in a 1,4-disposition, making it an excellent bridging ligand to connect metal centers. The adjacent nitrile groups at the 2 and 3 positions are powerful coordinating agents, capable of binding to metal ions in a variety of modes, including monodentate and bidentate chelation.

The introduction of a tert-butyl group at the 5-position significantly influences the ligand's properties. This bulky substituent can exert considerable steric hindrance, which in turn can control the coordination geometry around the metal center and influence the dimensionality of the resulting supramolecular assembly. For instance, the steric bulk of the tert-butyl group can prevent the formation of highly packed, three-dimensional structures, favoring the formation of one- or two-dimensional coordination polymers. Furthermore, the electron-donating nature of the tert-butyl group can modulate the electronic properties of the pyrazine ring, affecting the strength of the metal-ligand bonds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-(tert-butyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent, temperature, and stoichiometry can have a profound impact on the resulting product.

While specific studies on the synthesis of discrete transition metal complexes with this compound as a primary ligand are not extensively documented in publicly available literature, related systems provide insight into their potential formation. For instance, a cobalt complex of tetra-2,3-(5-tert-butyl-pyrazino) porphyrazine has been synthesized in a two-step process. This synthesis involves the in-situ formation of the 5-tert-butyl-pyrazino moiety from precursors like 3,3-dimethyl-2-butanone, followed by complexation with a cobalt salt. This suggests that the 5-tert-butylpyrazine-2,3-dicarbonitrile unit is a stable building block for more complex macrocyclic ligands that can coordinate with transition metals.

The characterization of such complexes would typically involve a suite of analytical techniques. X-ray crystallography is indispensable for determining the precise coordination geometry and the nature of the metal-ligand bonding. Spectroscopic methods such as FT-IR would confirm the coordination of the nitrile groups to the metal center, often observed as a shift in the C≡N stretching frequency. UV-Vis spectroscopy can provide information about the electronic transitions within the complex.

The coordination chemistry of pyrazine-2,3-dicarbonitrile derivatives with lanthanide ions is an area of interest due to the potential for creating luminescent materials. The nitrile groups are effective coordinating sites for the hard lanthanide cations. While there is a lack of specific reports on lanthanide complexes with this compound, the general principles of lanthanide coordination chemistry suggest that such complexes are feasible. The synthesis would likely involve the reaction of a lanthanide salt (e.g., nitrate or chloride) with the ligand in a suitable solvent. The characterization would focus on the luminescence properties of the resulting complexes, in addition to structural and spectroscopic analysis.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of the pyrazine ring and the additional coordinating nitrile groups make this compound a promising candidate for the construction of coordination polymers and MOFs. These extended structures are formed through the self-assembly of the ligand and metal ions into one-, two-, or three-dimensional networks.

The dimensionality of the resulting coordination polymer is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. The bridging pyrazine unit can link metal centers to form one-dimensional chains. These chains can then be further interconnected into two-dimensional sheets or three-dimensional frameworks through the coordination of the nitrile groups or through intermolecular interactions. The bulky tert-butyl group is expected to play a significant role in dictating the final architecture, potentially favoring lower-dimensional structures due to steric constraints.

In addition to the primary coordination bonds, intermolecular interactions are critical in the formation and stabilization of supramolecular frameworks. Hydrogen bonds, though not present in the ligand itself, can be introduced through the coordination of solvent molecules or counter-ions, which can then interact with the nitrile nitrogen atoms.

Self-Assembly Processes in Solution and Solid State

The molecular structure of this compound, featuring a planar aromatic pyrazine core, electron-withdrawing nitrile groups, and a bulky tert-butyl substituent, predisposes it to participate in specific self-assembly processes both in solution and in the solid state. The self-assembly is primarily governed by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.

In solution, the self-assembly behavior is influenced by the solvent polarity and concentration. In non-polar solvents, weak intermolecular interactions may lead to the formation of transient aggregates. The study of pyrazine-based tectons (building blocks) demonstrates that pyrazine derivatives with pendant coordinating units can be used in coordination-driven self-assembly to form complex, nanosized structures like supramolecular hexagons. rsc.org Although this compound itself does not possess strong coordinating pendants, the nitrogen atoms of the pyrazine ring and the nitrile groups can act as weak coordination sites, potentially leading to organized structures in the presence of suitable metal ions.

Table 1: Key Intermolecular Interactions in the Self-Assembly of Pyrazine Derivatives

| Interaction Type | Description | Potential Role in this compound |

| π-π Stacking | Attraction between aromatic rings of adjacent molecules. | The planar pyrazine core can participate in stacking interactions, influencing crystal packing and aggregation in solution. |

| Hydrogen Bonding | Formation of C-H···N bonds between hydrogen atoms and nitrogen atoms of the nitrile groups or pyrazine ring. | Contributes to the stability and dimensionality of the supramolecular architecture in the solid state. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The bulky tert-butyl group introduces significant van der Waals interactions, affecting molecular packing and solubility. |

| Coordination Bonds | Interaction of nitrogen lone pairs with metal ions. | The pyrazine and nitrile nitrogens can act as coordination sites, enabling the formation of metal-organic assemblies. |

Application as Precursors for Macrocyclic Porphyrinoid Systems

This compound serves as a key precursor in the synthesis of tetrapyrazinoporphyrazines, a class of porphyrazine macrocycles where the benzo rings of phthalocyanines are replaced by pyrazine rings. These macrocycles and their metal complexes exhibit unique electronic and photophysical properties.

Synthesis of Tetrapyrazinoporphyrazines and Their Metal Complexes

The synthesis of tetrapyrazinoporphyrazines from this compound typically involves a template-assisted cyclotetramerization reaction. This process utilizes a metal salt which acts as a template, directing the four dinitrile molecules to form the macrocyclic structure around a central metal ion.

A notable example is the synthesis of a cobalt complex of tetra-2,3-(5-tert-butyl-pyrazino)porphyrazine. researchgate.net This synthesis is achieved through a two-step process, which represents an efficient method for preparing these complex macrocycles. researchgate.net The general approach for synthesizing metal-containing tetrapyrazinoporphyrazines involves heating the substituted pyrazine-2,3-dicarbonitrile with a metal salt, such as a metal acetate or chloride, in a high-boiling solvent like quinoline or by using a metal alkoxide in an alcohol. semanticscholar.org

The introduction of the tert-butyl groups onto the periphery of the tetrapyrazinoporphyrazine macrocycle significantly enhances its solubility in common organic solvents. This improved solubility is crucial for the purification, characterization, and application of these compounds, as the parent unsubstituted tetrapyrazinoporphyrazines are often insoluble. semanticscholar.org

The synthesis of the corresponding metal-free tetrapyrazinoporphyrazine can be achieved by demetallation of a labile metal complex, such as the magnesium or zinc analogue, using a strong acid. The resulting metal-free macrocycle can then be used to synthesize other metal complexes through direct metallation reactions.

Table 2: Representative Synthesis of a Metalated Tetrapyrazinoporphyrazine

| Precursor | Reagents | Metal Ion | Product | Key Feature |

| This compound | Metal salt (e.g., CoCl₂), Urea | Co²⁺ | Cobalt(II) tetra(tert-butyl)pyrazinoporphyrazine | Efficient two-step synthesis reported. researchgate.net |

| 5,6-bis(2,6-diisopropyl-4-nitrophenoxy)pyrazine-2,3-dicarbonitrile | Anhydrous zinc acetate, Quinoline | Zn²⁺ | Zinc(II) octa(2,6-diisopropyl-4-nitrophenoxy)tetrapyrazinoporphyrazine | Bulky substituents enhance solubility and prevent aggregation. semanticscholar.org |

Investigation of Regioisomerism in Cyclotrimerization Products

A fascinating aspect of the chemistry of asymmetrically substituted dinitriles like this compound is the potential for the formation of constitutional isomers during macrocyclization. While the formation of porphyrazines involves cyclotetramerization, related subporphyrazines are formed through cyclotrimerization.

A study on the cyclotrimerization of a tert-butyl substituted pyrazine-2,3-dicarbonitrile in the presence of boron trichloride as a template led to the formation and successful separation of two positional isomers of the corresponding boron(III) tripyrazinosubporphyrazines. researchgate.net These isomers, possessing C₃ and C₁ symmetry, arise from the different possible orientations of the substituted pyrazine units around the central template. researchgate.net

Although this specific study focuses on cyclotrimerization to form subporphyrazines, the principles of regioisomerism are directly applicable to the cyclotetramerization reactions that form tetrapyrazinoporphyrazines. The cyclotetramerization of an asymmetrically substituted precursor like this compound can theoretically lead to a mixture of four constitutional isomers with D₄ₕ, C₄ₕ, D₂ₕ, and Cₛ symmetry. The formation and distribution of these isomers are influenced by several factors, including the reaction conditions, the nature of the template, and the steric and electronic properties of the substituents. The separation of these regioisomers can be challenging but is crucial for understanding the structure-property relationships of the resulting macrocycles.

Applications in Advanced Materials Science and Organic Electronics

Development of Organic Semiconductors

The pyrazine-2,3-dicarbonitrile (B77751) moiety is a powerful electron-deficient unit, making it an excellent building block for n-type and ambipolar organic semiconductors. These materials are fundamental to organic electronics, forming the basis of organic thin-film transistors (OTFTs) and organic solar cells (OSCs). When integrated into a larger molecular or polymeric structure, this pyrazine (B50134) derivative can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.

Recent research has highlighted the use of similar pyrazine-dicarbonitrile end-groups in constructing efficient non-fullerene acceptors (NFAs) for OSCs. rsc.orgnih.govresearchgate.net For instance, a novel NFA incorporating a 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile end group demonstrated strong electron-accepting capabilities, leading to a low optical bandgap and suitable energy levels for efficient charge separation in solar cells. rsc.org The resulting OSCs achieved a power conversion efficiency of 9.31%. rsc.org In another study, cyano-functionalized pyrazines were used as solid additives to optimize the molecular packing and charge transport in OSCs, boosting their efficiency to nearly 20%. rsc.org The tert-butyl group in 5-(tert-butyl)pyrazine-2,3-dicarbonitrile adds another layer of functionality, enhancing the solubility of the resulting semiconductor material in organic solvents. This improved processability is crucial for fabricating uniform, large-area thin films required for electronic devices. Furthermore, conjugated polymers based on pyrazine derivatives have been shown to exhibit ambipolar transport in OTFTs, with the ability to conduct both holes and electrons. nih.gov

Rational Design of Push-Pull Molecules and Charge-Transfer Chromophores

The design of push-pull molecules, which contain both electron-donating (push) and electron-accepting (pull) moieties linked by a π-conjugated bridge, is a cornerstone of modern materials chemistry. These systems exhibit strong intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to unique optical and electronic properties.

The this compound scaffold is an exemplary "pull" component. The pyrazine ring itself is electron-deficient, and this property is dramatically amplified by the two strongly electron-withdrawing nitrile groups. The tert-butyl group, while primarily enhancing solubility, also acts as a weak electron-donating group through hyperconjugation and inductive effects. This inherent, albeit modest, push-pull character can be greatly enhanced by attaching stronger donor groups to the pyrazine ring, creating sophisticated D-A or D-π-A chromophores. The systematic modification of donor and acceptor strengths allows for the precise tuning of the molecule's absorption and emission wavelengths, as well as its electrochemical properties. Studies on related D-A systems based on quinoxaline (B1680401) and frontiersin.orgnih.govnih.govthiadiazolo[3,4-b]pyrazine confirm that pyrazine-type heterocycles are effective electron-withdrawing parts for creating materials with significant ICT character.

Research into Nonlinear Optical (NLO) Materials

Push-pull molecules with strong ICT characteristics are prime candidates for nonlinear optical (NLO) applications. NLO materials can alter the properties of light passing through them, enabling technologies such as frequency doubling and optical switching. The efficiency of an NLO chromophore is related to its molecular hyperpolarizability, which is significantly enhanced in highly polarized push-pull systems.

Research has confirmed that 2,3-dicyanopyrazine derivatives are actively investigated for their NLO properties. researchgate.net The large dipole moment change between the ground and excited states in such push-pull systems is a key requirement for a high NLO response. By incorporating the this compound unit as the acceptor in a D-π-A structure, it is possible to design molecules with substantial NLO activity. Theoretical and experimental studies on related pyrazine derivatives have explored how substituent changes affect hyperpolarizability, demonstrating that the pyrazine core contributes effectively to creating materials with notable NLO responses. mdpi.comnih.gov

Table 1: Calculated NLO Properties of Related Pyrido[2,3-b]pyrazine (B189457) Compounds Data adapted from DFT calculations on related heterocyclic systems to illustrate NLO potential.

| Compound | Dipole Moment (μ) | Average Polarizability <α> (esu) | First Hyperpolarizability (βtot) (esu) |

| Compound 4 | 5.31 D | 3.65 x 10⁻²³ | 8.81 x 10⁻³⁰ |

| Compound 5 | 5.65 D | 3.73 x 10⁻²³ | 10.3 x 10⁻³⁰ |

| Compound 6 | 3.99 D | 3.74 x 10⁻²³ | 8.35 x 10⁻³⁰ |

| Compound 7 | 6.09 D | 3.90 x 10⁻²³ | 15.6 x 10⁻³⁰ |

Note: Data from a study on pyrido[2,3-b]pyrazine derivatives highlights the potential for high hyperpolarizability in similar nitrogen-containing heterocyclic systems. nih.gov

Electroluminescent (EL) Materials and Organic Light-Emitting Diodes (OLEDs)

The field of OLEDs has greatly benefited from the development of novel electroluminescent materials. The pyrazine-2,3-dicarbonitrile core is a key component in a variety of fluorescent and phosphorescent emitters. Its strong electron-accepting nature allows for the tuning of emission colors from blue to red by pairing it with suitable donor moieties. researchgate.net

Derivatives of 2,3-dicyanopyrazine are explicitly recognized for their utility as EL materials. researchgate.net In a D-A emitter, the LUMO is typically localized on the pyrazine-dicarbonitrile acceptor, while the Highest Occupied Molecular Orbital (HOMO) resides on the donor. The energy of the emitted light is determined by the HOMO-LUMO gap, which can be precisely controlled. For example, a series of red fluorophores have been developed based on the pyrazine-2,3-dicarbonitrile structure. frontiersin.orgnih.gov Furthermore, related structures like pyridine-3,5-dicarbonitrile (B74902) have been used to create orange-red emitters for OLEDs with very slow efficiency roll-off at high brightness. rsc.org The tert-butyl substituent contributes by preventing close molecular packing (aggregation), which often quenches luminescence in the solid state, thereby improving the quantum yield of the material in a device setting.

Exploration of Photoredox Catalysis and Photocatalytic Systems

Photoredox catalysis utilizes light to drive chemical reactions, often involving single-electron transfer steps. A photocatalyst absorbs light to reach an excited state, where it can act as a potent oxidant or reductant. The strong electron-deficient character of this compound suggests its potential as an electron-acceptor component in photocatalytic systems.

While direct application of this specific compound as a primary photocatalyst is not widely documented, its electronic properties make it a candidate for use as a photosensitizer or an electron acceptor (quencher). In a hypothetical catalytic cycle, the excited state of a primary catalyst could be quenched by this compound, which would accept an electron. This process regenerates the catalyst and produces a radical anion of the pyrazine compound, which can then participate in subsequent chemical transformations. The principle of using conductive polymers like polypyrrole as photosensitizers to modify the band structure of photocatalysts like TiO₂ demonstrates the utility of electron-rich/poor organic materials in catalysis. mdpi.com The high electron affinity of the dicyanopyrazine core makes it a promising target for further exploration in this area.

Synthesis of Low-Bandgap π-Conjugated Polymers for Optoelectronic Devices

Low-bandgap polymers are essential for applications in organic photovoltaics and near-infrared (NIR) photodetectors, as they can absorb a broader range of the solar spectrum. The established strategy for designing such polymers is to create a D-A alternating copolymer structure. By combining strongly electron-donating and electron-accepting monomers, the HOMO and LUMO levels of the resulting polymer are raised and lowered, respectively, leading to a small energy gap.

The this compound unit is an ideal candidate for the acceptor monomer in such a polymer. Its powerful electron-withdrawing nature would significantly lower the polymer's LUMO, pushing absorption into the red or NIR region of the spectrum. Research on poly(thieno[3,4-b]pyrazine) derivatives has validated this approach, yielding polymers with band gaps as low as 0.95 eV. dtic.mil Incorporating the dicarbonitrile functionality would further decrease the bandgap. The tert-butyl group would ensure that the final polymer is soluble, allowing it to be processed from solution into the thin films required for optoelectronic devices.

Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve internal quantum efficiencies of up to 100% without using heavy metals like iridium or platinum. TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows triplet excitons, which are normally non-emissive, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). beilstein-journals.org

The key to designing TADF molecules is to spatially separate the HOMO and LUMO, which is achieved using a D-A architecture. The pyrazine-2,3-dicarbonitrile core is an outstanding acceptor for this purpose. frontiersin.orgnih.gov When paired with a bulky, sterically hindered donor, the orbital overlap is minimized, leading to the required small ΔEST. For example, blue TADF emitters have been successfully created by pairing a 2-cyanopyrazine acceptor with a carbazole-based donor, achieving a short delayed fluorescence lifetime and good OLED performance. frontiersin.orgnih.gov Similarly, emitters based on a pyridine-3,5-dicarbonitrile acceptor have been shown to facilitate effective RISC and yield efficient orange-red OLEDs. rsc.org The this compound unit is perfectly suited for this application, where the dicyanopyrazine core acts as the LUMO-localized acceptor and the tert-butyl group helps to enforce a twisted geometry and enhance solubility.

Table 2: Properties of Pyrazine-Based TADF Emitters Data from related pyrazine/pyridine (B92270) systems showing key parameters for TADF performance.

| Emitter Core | Donor Moiety | ΔEST (eV) | Emission Color | Max. EQE (%) | Reference |

| 2-Cyanopyrazine | 3,6-di-tert-butylcarbazole | < 0.1 | Blue | 7.6% | nih.gov |

| Pyridine-3,5-dicarbonitrile | Phenoxazine (bis-PXZ) | 0.04 | Orange-Red | 9.8% | rsc.org |

| Diphenylsulfone | Carbazole | 0.08 | Blue | 19.5% | beilstein-journals.org |

Note: EQE = External Quantum Efficiency. This table illustrates the effectiveness of dicarbonitrile-functionalized nitrogen heterocycles as acceptors in high-performance TADF emitters. nih.govrsc.orgbeilstein-journals.org

Investigations into N-Type Conducting Materials

The exploration of novel organic semiconductors is a cornerstone of advancing materials science and organic electronics. Within this field, there is a significant focus on developing high-performance n-type materials, which are essential for the fabrication of complementary circuits, a fundamental component of modern electronics. The electron-deficient nature of the pyrazine ring, particularly when functionalized with strong electron-withdrawing groups such as nitriles, makes pyrazine derivatives promising candidates for n-type semiconductors. The introduction of nitrile groups lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates efficient electron injection and transport.

While extensive research has been conducted on various pyrazine-based molecules for their potential in organic electronics, specific investigations into this compound as an n-type conducting material are not extensively documented in publicly available research. The scientific community has explored a range of pyrazine derivatives, including fused-ring systems and polymeric structures, which have demonstrated promising n-type characteristics. For instance, certain fused-ring pyrazine derivatives have exhibited electron mobilities as high as 0.03 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs). nih.gov These studies underscore the potential of the pyrazine-dicarbonitrile core as a building block for efficient n-type materials.

The tert-butyl group on the this compound molecule is an electron-donating group, which would be expected to raise the LUMO energy level to some extent compared to the unsubstituted pyrazine-2,3-dicarbonitrile. This could potentially impact its performance as an n-type semiconductor. However, without specific experimental data from studies such as cyclic voltammetry, thin-film transistor characterization, or theoretical calculations for this particular compound, a detailed analysis of its n-type conducting properties remains speculative.

Detailed research findings, including specific measurements of electron affinity, LUMO level, and electron mobility for this compound, are not available in the reviewed literature. Consequently, a data table summarizing these key performance indicators cannot be provided at this time. Further experimental and computational studies are required to fully elucidate the potential of this compound in the field of advanced materials science and organic electronics.

Structure Property Relationship Studies and Rational Molecular Design

Influence of Tert-butyl Substituent on Electronic and Steric Properties

The tert-butyl group, a bulky substituent, significantly impacts both the electronic and steric properties of the pyrazine (B50134) ring.

Steric Influence: Steric hindrance is a major consequence of the tert-butyl group's presence. Its large size can impede the approach of reactants to the pyrazine ring, thereby influencing reaction rates and regioselectivity. In electrophilic aromatic substitution reactions, a tert-butyl group can significantly slow down the reaction rate by hindering the formation of the intermediate complexes. numberanalytics.com This steric bulk also affects the planarity and crystal packing of the molecule. In larger aromatic systems, the presence of tert-butyl groups has been shown to enhance solubility by suppressing aggregation. nih.gov The steric hindrance can also be a decisive factor in directing substitution reactions, as seen in the monoalkylation of pyrazine-2,3-dicarbonitrile (B77751) with bulky secondary N-phthaliminoalkyl radicals, which contrasts with the disubstitution that occurs with smaller alkyl radicals. clockss.org

Impact of Cyano Groups on Electron-Deficient Character and Reactivity

The two cyano (-CN) groups are powerful electron-withdrawing groups, which profoundly shape the electronic character and reactivity of the pyrazine ring.

Electron-Deficient Character: Pyrazines are inherently electron-deficient heterocyclic compounds. The addition of two cyano groups at the 2 and 3 positions drastically enhances this electron-deficient nature. researchgate.net This is due to the strong inductive and resonance effects of the nitrile function, which pulls electron density away from the aromatic ring. This pronounced electron deficiency is a key feature in the design of materials for organic electronics, such as n-type semiconductors and components in organic solar cells. researchgate.netrsc.org For example, cyano-functionalized pyrazines have been utilized as electron-deficient building blocks to create solid additives that improve the efficiency of organic solar cells to nearly 20%. rsc.org

Reactivity: The electron-deficient pyrazine core, amplified by the cyano groups, makes the ring susceptible to nucleophilic attack. The cyano groups themselves can also participate in various chemical transformations. The strong electron-withdrawing nature of these groups activates the pyrazine ring towards reactions with nucleophilic radicals. colab.ws Furthermore, the introduction of a cyano group into fluorophores based on pyrazine systems has been shown to increase the efficiency of organic light-emitting diodes (OLEDs) by up to 20 times. researchgate.net

Tuning of Electronic, Optical, and Electrochemical Properties through Structural Modification

The electronic, optical, and electrochemical properties of pyrazine-dicarbonitrile derivatives can be finely tuned through strategic structural modifications.

Electronic and Optical Properties: The absorption and emission wavelengths, as well as the quantum yields of pyrazine-based molecules, are highly sensitive to substituent changes. In donor-acceptor (D-A) systems based on a pyrazine acceptor core, altering the electron-donating fragment can shift the emission from the blue to the orange region of the spectrum. researchgate.net For instance, a series of 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives exhibited intramolecular charge transfer (ICT) transitions with absorption maxima ranging from 394 to 449 nm and emission maxima from 477 to 582 nm. researchgate.net The introduction of different substituents, such as phenyl groups, also significantly alters the electronic structure. In 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the HOMO-LUMO gap is calculated to be lower than its benzene (B151609) analogue, indicating a shift in electronic properties due to the pyrazine core. researchgate.net

Electrochemical Properties: Cyclic voltammetry studies reveal that structural modifications directly impact the redox potentials of pyrazine derivatives. The HOMO and LUMO energy levels can be systematically adjusted by introducing different functional groups. researchgate.net For example, the reduction potential of hexa-tert-butyl-carbo-benzene is significantly higher than its hexaphenylated counterpart (-1.36 V vs. -0.72 V), demonstrating the strong electronic effect of the tert-butyl groups. nih.gov This principle of tuning redox properties is crucial for designing materials for applications like OLEDs and organic photovoltaics.

Below is a table summarizing the effects of structural modifications on the optoelectronic properties of some pyrazine derivatives.

| Compound/System | Modification | Effect on Properties |

| D-A Pyrazine Derivatives researchgate.net | Varied electron-donating fragments | Tunable emission from blue to orange (477-582 nm) |

| TTF-t-Bu-TAP nih.gov | Introduction of tert-butyl groups | Raised LUMO level by 0.21 eV |

| C18tBu6 vs. C18Ph6 nih.gov | tert-butyl vs. Phenyl substituents | Shift in λmax from 472 nm to 379 nm; Reduction potential changed from -0.72 V to -1.36 V |

| Pyrazine-based Fluorophores researchgate.net | Introduction of a cyano group | Up to 20-fold increase in OLED efficiency |

Correlation between Molecular Architecture and Catalytic Performance

While direct catalytic applications of 5-(tert-butyl)pyrazine-2,3-dicarbonitrile are not extensively documented, the principles of its molecular architecture are relevant to catalysis. The electron-deficient pyrazine core can act as a ligand for metal catalysts. The steric and electronic properties imparted by the tert-butyl and cyano groups can influence the stability, selectivity, and activity of such potential catalysts. For instance, supramolecular assemblies derived from nitrogen-containing organic molecules like cyanamide (B42294) and melamine (B1676169) can be precursors to carbon nitride (C3N4) materials. nso-journal.org The structure and composition of these precursors, dictated by molecular design, can be modulated to control the micro- and nanostructures of the final C3N4, thereby enhancing their catalytic activities in photo/electrochemical applications. nso-journal.org

Relationship between Molecular Design and Supramolecular Assembly Behavior

The specific design of this compound, with its combination of a planar aromatic core, bulky non-polar group, and polar cyano groups, suggests a propensity for ordered self-assembly.

The cyano groups can participate in dipole-dipole interactions and potentially form weak hydrogen bonds with suitable donors, further guiding the supramolecular architecture. The ability to form ordered structures is critical for many material applications. Pyrazine-based molecules with pendant pyridine (B92270) units have been designed as rigid donor tectons for the coordination-driven self-assembly of nanosized hexagonal structures. rsc.org The pre-defined geometry of these building blocks is a direct result of rational molecular design. Similarly, the structural features of this compound could be exploited in the design of functional supramolecular materials.

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives has traditionally involved methods that may not align with the principles of green chemistry. mdpi.com Consequently, a significant area of emerging research is the development of novel, more sustainable synthetic routes to compounds like 5-(tert-butyl)pyrazine-2,3-dicarbonitrile.

One promising approach is the use of microwave-assisted and ultrasound-assisted organic synthesis. mdpi.comnih.gov These techniques can accelerate reaction rates, improve yields, and reduce the need for hazardous solvents. For instance, a one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides and diaminomaleonitrile (B72808) has been shown to produce various 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. nih.gov Adapting this method to incorporate a tert-butyl group could offer a more direct and efficient synthesis of the target compound.

Furthermore, the use of greener solvent systems, such as water or ionic liquids, is being explored. nih.gov Phase-transfer catalysis in aqueous media under sonochemical conditions has been successfully applied to the synthesis of other triazine derivatives, suggesting a potential pathway for the environmentally friendly production of this compound. mdpi.comnih.gov

| Synthetic Method | Key Features | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yield, reduced side products |

| Ultrasound-Assisted Synthesis | Acoustic cavitation, enhanced mass transfer | Feasible in aqueous media, energy efficient |

| One-Pot Multicomponent Reactions | Multiple bonds formed in a single step | High atom economy, simplified purification |

| Green Solvent Systems | Use of water, ionic liquids, or supercritical fluids | Reduced environmental impact, improved safety |

Exploration of New Applications in Emerging Materials Technologies

The unique molecular structure of this compound suggests its potential for use in a variety of emerging materials technologies. The pyrazine core, known for its electron-accepting properties, combined with the cyano groups, makes it a candidate for applications in organic electronics. mdpi.com

Specifically, this compound could be investigated as a building block for organic semiconductors, particularly in the development of n-type materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The tert-butyl group can enhance solubility and influence the solid-state packing of the molecules, which are crucial factors for device performance. Research into fused-ring pyrazine cores has already demonstrated their impact on the thermal, electronic, and optical properties of organic electronic devices. mdpi.com